molecular formula C19H23N3O2S2 B2498323 N-cyclopentyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941980-86-5

N-cyclopentyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2498323
CAS No.: 941980-86-5
M. Wt: 389.53
InChI Key: BHWJOPNUFUWCCK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2S2 and its molecular weight is 389.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

N-cyclopentyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their anticancer activities. These compounds have shown promising cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a specific derivative, referred to as compound 4y in one study, demonstrated significant cytotoxic effects against these cancer cells, suggesting potential applications in cancer therapy (Çevik et al., 2020).

Antimicrobial Applications

Research has also explored the synthesis of novel heterocyclic compounds based on this compound and their antimicrobial activities. These studies have highlighted the potential of these compounds as antimicrobial agents, with some showing promising results against various bacterial and fungal strains. For instance, novel thiazole and pyrazole derivatives have been synthesized and assessed for their insecticidal properties, providing a foundation for developing new antimicrobial agents (Fadda et al., 2017).

Properties

IUPAC Name

N-cyclopentyl-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-13-6-8-15(9-7-13)21-18(24)12-26-19-22-16(11-25-19)10-17(23)20-14-4-2-3-5-14/h6-9,11,14H,2-5,10,12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWJOPNUFUWCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.